molecular formula C8H10N2O2 B2514624 3-Amino-4-hydroxy-N-methylbenzamide CAS No. 1243286-96-5

3-Amino-4-hydroxy-N-methylbenzamide

Cat. No.: B2514624
CAS No.: 1243286-96-5
M. Wt: 166.18
InChI Key: PUDJLXXLBONTFM-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-N-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 4-hydroxy-N-methylbenzamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be further reduced to form an amine derivative.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can react with the amino or hydroxyl groups under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Acylated or sulfonated products.

Scientific Research Applications

3-Amino-4-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-methylbenzamide
  • 3-Hydroxy-N-methylbenzamide
  • N-Methylbenzamide

Uniqueness

3-Amino-4-hydroxy-N-methylbenzamide is unique due to the presence of both an amino and a hydroxyl group on the benzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups.

Properties

IUPAC Name

3-amino-4-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDJLXXLBONTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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